Cas no 1783307-65-2 (4-({pyrazolo1,5-apyrimidin-2-yl}methyl)piperidine)

4-({Pyrazolo[1,5-a]pyrimidin-2-yl}methyl)piperidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked to a piperidine moiety via a methylene bridge. This structure imparts versatility in medicinal chemistry, particularly as an intermediate for the synthesis of biologically active molecules. Its fused bicyclic system offers potential for high binding affinity and selectivity in drug discovery, particularly in targeting central nervous system (CNS) and oncology-related pathways. The piperidine group enhances solubility and bioavailability, while the pyrazolopyrimidine scaffold provides a rigid framework for molecular interactions. This compound is suitable for further derivatization in the development of kinase inhibitors, receptor modulators, or other therapeutic agents.
4-({pyrazolo1,5-apyrimidin-2-yl}methyl)piperidine structure
1783307-65-2 structure
Product Name:4-({pyrazolo1,5-apyrimidin-2-yl}methyl)piperidine
CAS No:1783307-65-2
MF:C12H16N4
MW:216.282241821289
CID:5906887
PubChem ID:84682002
Update Time:2025-05-20

4-({pyrazolo1,5-apyrimidin-2-yl}methyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-({pyrazolo1,5-apyrimidin-2-yl}methyl)piperidine
    • 1783307-65-2
    • 4-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)piperidine
    • EN300-1746491
    • Inchi: 1S/C12H16N4/c1-4-14-12-9-11(15-16(12)7-1)8-10-2-5-13-6-3-10/h1,4,7,9-10,13H,2-3,5-6,8H2
    • InChI Key: SPAAKCJVPWUPHP-UHFFFAOYSA-N
    • SMILES: N1CCC(CC2C=C3N=CC=CN3N=2)CC1

Computed Properties

  • Exact Mass: 216.137496527g/mol
  • Monoisotopic Mass: 216.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 42.2Ų

4-({pyrazolo1,5-apyrimidin-2-yl}methyl)piperidine Pricemore >>

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Additional information on 4-({pyrazolo1,5-apyrimidin-2-yl}methyl)piperidine

Comprehensive Overview of 4-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)piperidine (CAS No. 1783307-65-2)

4-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)piperidine (CAS No. 1783307-65-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-containing heterocycles known for their versatility in drug discovery. The presence of both piperidine and pyrazolo[1,5-a]pyrimidine moieties in its structure makes it a promising candidate for targeting various biological pathways, particularly in the development of kinase inhibitors and modulators of central nervous system (CNS) receptors.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. Researchers are increasingly focusing on compounds like 4-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)piperidine due to their ability to interact with specific protein targets, such as G-protein-coupled receptors (GPCRs) and tyrosine kinases. These interactions are critical for treating conditions like cancer, neurodegenerative diseases, and inflammatory disorders. The compound's CAS No. 1783307-65-2 is frequently searched in academic databases and patent filings, reflecting its growing relevance in medicinal chemistry.

One of the key advantages of 4-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)piperidine is its structural modularity, which allows for facile derivatization to optimize pharmacokinetic properties. This feature aligns with the current trend in drug discovery, where researchers prioritize lead optimization and ADME (absorption, distribution, metabolism, and excretion) profiling. The compound's piperidine ring, for instance, can be modified to enhance blood-brain barrier permeability, making it a valuable scaffold for CNS-targeted therapies.

The synthesis of 4-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)piperidine typically involves multi-step organic reactions, including cyclocondensation and N-alkylation protocols. These methods are well-documented in peer-reviewed journals, underscoring the compound's accessibility to synthetic chemists. Additionally, its CAS No. 1783307-65-2 serves as a unique identifier in chemical inventories, facilitating procurement for research purposes. The compound's purity and stability under standard laboratory conditions further contribute to its utility in high-throughput screening assays.

From a commercial perspective, 4-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)piperidine is available through specialized chemical suppliers, often listed under its CAS No. 1783307-65-2 or the IUPAC name. Its pricing and availability are influenced by factors such as scale of production and demand from academic and industrial researchers. Given the rising interest in targeted therapies and fragment-based drug design, this compound is poised to remain a focal point in the pharmaceutical landscape.

In summary, 4-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)piperidine (CAS No. 1783307-65-2) represents a compelling example of how heterocyclic chemistry continues to drive innovation in drug development. Its structural features, combined with its potential applications in kinase inhibition and CNS modulation, make it a subject of ongoing research. As the scientific community delves deeper into its mechanisms of action, this compound is likely to play a pivotal role in the next generation of therapeutics.

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